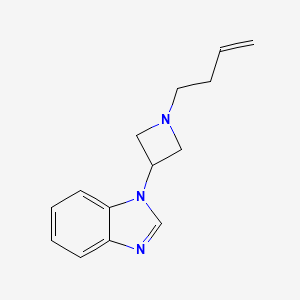
1-(1-But-3-enylazetidin-3-yl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-But-3-enylazetidin-3-yl)benzimidazole is a heterocyclic compound that features a benzimidazole core fused with an azetidine ring and a butenyl side chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-But-3-enylazetidin-3-yl)benzimidazole typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring. The azetidine ring can be introduced via a nucleophilic substitution reaction using a suitable azetidine precursor .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often employ high-yielding, scalable processes such as microwave-assisted synthesis, which significantly reduces reaction time and improves yield . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-But-3-enylazetidin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(1-But-3-enylazetidin-3-yl)benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit DNA synthesis by binding to DNA or interfering with enzyme activity. The compound’s azetidine ring is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but differ in their substitution patterns and biological activities.
Indole-based benzimidazoles: These derivatives exhibit significant antibacterial activity and are structurally related to 1-(1-But-3-enylazetidin-3-yl)benzimidazole.
Uniqueness: this compound is unique due to its specific azetidine ring and butenyl side chain, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-but-3-enylazetidin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-3-8-16-9-12(10-16)17-11-15-13-6-4-5-7-14(13)17/h2,4-7,11-12H,1,3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOPLMZHXHKNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC(C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














